molecular formula C15H11FN2S B12814687 1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-91-7

1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No.: B12814687
CAS No.: 136994-91-7
M. Wt: 270.3 g/mol
InChI Key: TUEVGHMVASKCCE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a thiazole ring fused with a benzimidazole moiety, and a fluorophenyl group attached to the thiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an acidic medium, such as acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,4-a]benzimidazole derivatives.

    Substitution: Formation of substituted thiazolo[3,4-a]benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole: Similar structure but different positioning of the thiazole ring.

    Triazolo[3,4-b][1,3,4]thiadiazine: Contains a triazole ring fused with a thiadiazine moiety.

    Thiazolo[3,2-a]pyrimidine: Combines a thiazole ring with a pyrimidine moiety.

Uniqueness

1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with specific functionalities .

Properties

CAS No.

136994-91-7

Molecular Formula

C15H11FN2S

Molecular Weight

270.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11FN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2

InChI Key

TUEVGHMVASKCCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)F

Origin of Product

United States

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